4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound would be described based on its molecular formula, molecular weight, and the type of functional groups present in the molecule.
Synthesis Analysis
The synthesis of the compound would involve a detailed step-by-step process, starting from the reactants to the final product, including the conditions and catalysts used.Molecular Structure Analysis
The molecular structure would be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The compound’s reactivity would be studied under various conditions and with different reagents.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of thiazole derivatives have been studied extensively through DFT calculations, demonstrating their potential in biological applications. For instance, molecular docking results suggest biological effects based on the prediction of molecular interactions, highlighting the relevance of these compounds in therapeutic research (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Characterization
Research into the synthesis and characterization of thiazole derivatives reveals their potential as antitumor and antifilarial agents. A study detailed the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant in vivo antifilarial activity, indicating the therapeutic potential of such compounds (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Non-Covalent Interaction Analysis
Investigations based on non-covalent interactions have been conducted to understand the intramolecular and intermolecular forces driving the stability and reactivity of thiazole compounds. Such studies contribute to the design of molecules with desired chemical properties and biological activities (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).
Antifungal and Antimicrobial Activities
Thiazole derivatives have shown promise in antifungal and antimicrobial applications. Research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated significant antifungal effects against types of fungi, suggesting these compounds could be developed into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Corrosion Inhibition
Thiazole compounds have also been studied for their potential in corrosion inhibition, providing insights into their applications in industrial settings. Their effectiveness in protecting mild steel in acid media through thermodynamic, electrochemical, and quantum chemical methods has been documented, offering a basis for developing new corrosion inhibitors (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Safety And Hazards
The safety and hazards associated with the compound would be assessed based on its reactivity, toxicity, and environmental impact.
Future Directions
Future research directions would depend on the compound’s properties and potential applications. This could involve optimizing its synthesis, studying its reactivity under new conditions, or exploring its potential uses in areas like medicine or materials science.
Please note that this is a general approach and the specific methods and techniques would depend on the nature of the compound. For a specific compound like “4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole”, you would need to consult the scientific literature or conduct experimental studies.
properties
IUPAC Name |
4-(chloromethyl)-2-(2-methoxypropan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNOS/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRCTAVCRCUWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-methoxypropan-2-yl)thiazole | |
CAS RN |
1503142-43-5 |
Source
|
Record name | 4-(chloromethyl)-2-(2-methoxypropan-2-yl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.